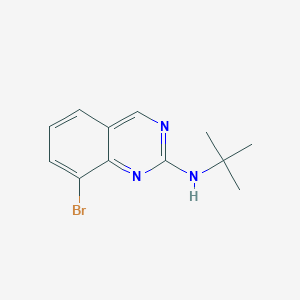
8-bromo-N-tert-butylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-N-tert-butylquinazolin-2-amine is a useful research compound. Its molecular formula is C12H14BrN3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that quinazoline derivatives can act as potent inhibitors of various cancer-related targets. For instance, studies have shown that modifications in the quinazoline scaffold can lead to compounds with significant inhibitory effects on the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. The compound 8-bromo-N-tert-butylquinazolin-2-amine has been evaluated for its potential in this area:
- Mechanism of Action : Compounds like this compound may inhibit tumor growth by blocking A2AR signaling pathways, thereby enhancing immune responses against tumors .
- Case Studies : In vitro studies demonstrated that certain derivatives exhibit IC50 values in the nanomolar range, indicating strong antagonist activity against A2AR .
Antiviral Properties
The compound has also been explored for its antiviral potential, particularly against viruses such as hepatitis C. Quinazoline derivatives are known to exhibit activity against viral replication:
- Research Findings : Some studies report that quinazoline derivatives can inhibit viral enzymes or interfere with viral entry into host cells, showcasing their potential as antiviral agents .
- Clinical Implications : The ongoing development of TLR7/8 agonists, which include quinazoline derivatives, suggests a pathway for treating persistent viral infections .
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound is being investigated for its effects on neurodegenerative diseases:
- Targeting Acetylcholinesterase : Some quinazoline derivatives show promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels .
- In Silico Studies : Computational studies have indicated favorable binding interactions with acetylcholinesterase, supporting the hypothesis of neuroprotective mechanisms .
Synthesis and Characterization
The synthesis of this compound involves several steps that optimize yield and purity:
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Initial Synthesis | N-tert-butyl-2-amino-benzimidazole | DMSO, Heat | High |
| Bromination | Bromine | Room Temperature | Moderate |
| Purification | Column Chromatography | N/A | High |
This table summarizes key aspects of the synthesis process that have been documented in recent literature.
Propriétés
Formule moléculaire |
C12H14BrN3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
8-bromo-N-tert-butylquinazolin-2-amine |
InChI |
InChI=1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16) |
Clé InChI |
NWMRYNTXRNSPMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC=C2C=CC=C(C2=N1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













